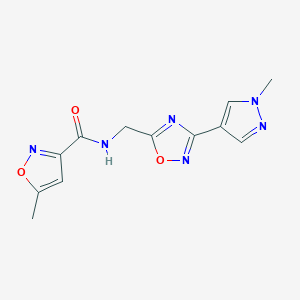

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O3/c1-7-3-9(16-20-7)12(19)13-5-10-15-11(17-21-10)8-4-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASICGQNTLAOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves the sequential assembly of its distinct rings. The process might start with the formation of the pyrazole ring, followed by the oxadiazole ring and finally integrating these with the isoxazole framework. The key steps often include:

Condensation reactions: to form the core rings.

Methylation reactions: to introduce the methyl groups.

Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial synthesis methods are optimized for scalability and cost-efficiency. These methods often employ automated systems to carry out the reactions under controlled conditions, ensuring high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential techniques utilized to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions may target the oxadiazole ring, converting it to its reduced form.

Substitution: : Halogenation and nitration are common substitution reactions that can modify the aromatic rings within the compound.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substituting agents: : Chlorine (Cl2), bromine (Br2), nitronium ion (NO2+).

Major Products

Oxidized forms include derivatives with hydroxyl groups or ketones.

Reduced forms might feature amine or hydroxyl groups.

Substituted products could have halogen atoms or nitro groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

The compound has diverse applications in several research areas:

Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: : Investigated for its potential as a bioactive molecule, displaying antimicrobial, antifungal, and anticancer activities.

Medicine: : Explored as a lead compound for drug development due to its potential therapeutic properties.

Industry: : Used in the development of specialty chemicals and materials, such as novel polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: : Enzymes, receptors, and DNA molecules.

Pathways: : Can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Key Observations :

- Chloro and cyano substituents in analogs 3a–3b increase molecular weight and lipophilicity (Cl: +34.45 g/mol, CN: +26.02 g/mol) compared to the target’s methyl groups, which may improve solubility .

- Both the target and analogs use carboxamide linkages, suggesting comparable synthetic accessibility via EDCI/HOBt-mediated coupling .

Physicochemical Properties

Key Observations :

- The target’s lower molecular weight (298.30 vs. 402–437 g/mol for analogs) may improve bioavailability.

- Higher melting points in dichloro-substituted analogs (e.g., 3b: 171–172°C) suggest stronger crystalline packing due to halogen interactions, whereas the target’s melting point is likely influenced by its oxadiazole’s planar geometry .

Spectroscopic and Analytical Data

Key Observations :

- The target’s $ ^1\text{H-NMR} $ would lack aromatic proton multiplicity (e.g., m, 10H in 3a) due to its simpler aryl substitution pattern.

- Analogs 3a–3b show precise elemental analysis matches (e.g., 3a: Found C 62.82 vs. Calcd 62.61), underscoring the importance of purity assessment for the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.